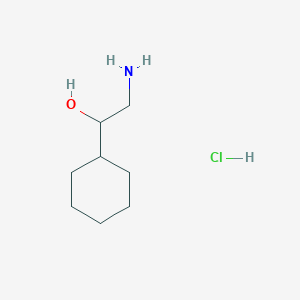

2-Amino-1-cyclohexyl-ethanol hydrochloride

Description

Significance as a Foundational Amino Alcohol Scaffold in Synthetic Chemistry

Chiral 1,2-amino alcohols are a critical class of compounds in organic synthesis, serving as indispensable building blocks for a wide range of biologically active molecules and as ligands in asymmetric catalysis. nih.govnih.govkoreascience.kr The 2-Amino-1-cyclohexyl-ethanol framework is a prime example of such a scaffold. Its utility stems from the presence of two vicinal functional groups, an amino group and a hydroxyl group, which can be selectively modified to generate a diverse array of derivatives.

The hydrochloride salt form of this amino alcohol is particularly significant for several reasons. Firstly, the formation of the hydrochloride salt often aids in the purification and crystallization of the amino alcohol, ensuring high purity of the starting material. acs.org This is a crucial aspect in syntheses where stereochemical integrity is paramount. Secondly, the hydrochloride salt can enhance the stability and shelf-life of the compound, making it a more reliable reagent for various chemical transformations. In some catalytic systems, the use of a hydrochloride salt of a substrate has been shown to increase reactivity. acs.org

The 2-Amino-1-cyclohexyl-ethanol hydrochloride scaffold serves as a precursor for the synthesis of more complex chiral molecules. For instance, after N-Boc protection of the amino alcohol, a global deprotection with hydrochloric acid can yield the amine hydrochloride salt, which can then be used in subsequent intramolecular amidation reactions to form chiral lactams. nih.gov This highlights the role of the hydrochloride salt as a key intermediate in multi-step synthetic sequences.

Context within Cyclic Amino Alcohol Derivatives Research

The study of cyclic amino alcohol derivatives is a vibrant area of chemical research, driven by the prevalence of this motif in natural products and pharmaceuticals. acs.org this compound belongs to the family of cyclic amino alcohols, where the amino and hydroxyl groups are attached to a carbocyclic ring system. The cyclohexane (B81311) ring in this compound imparts specific conformational constraints that can influence the stereochemical outcome of reactions in which it is involved.

Research in this area often focuses on the development of new synthetic methodologies to access these chiral building blocks and on their application as chiral auxiliaries or ligands in asymmetric synthesis. The synthesis of chiral amino alcohols can be achieved through various methods, including the reduction of α-amino ketones or the asymmetric transfer hydrogenation of unprotected α-ketoamines. nih.govacs.org In many cases, the final product is isolated as a hydrochloride salt to ensure stability and ease of handling. acs.org

The development of catalysts based on chiral amino alcohols is a key research thrust. For example, chiral oxazaborolidines derived from amino alcohols have been extensively used for the asymmetric reduction of prochiral ketones. polyu.edu.hk The cyclohexyl substituent in 2-Amino-1-cyclohexyl-ethanol is of particular interest in this context, as will be discussed in the following section.

Structural Features and their Influence on Research Trajectories

The molecular architecture of this compound is defined by several key features that dictate its chemical behavior and research applications.

Chirality: The presence of two stereogenic centers (at the carbon atoms bearing the hydroxyl and amino groups) makes this a chiral molecule. This inherent chirality is the cornerstone of its application in asymmetric synthesis, where it can be used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

The Cyclohexyl Group: The bulky and conformationally rigid cyclohexyl group plays a crucial role in the stereodifferentiating ability of this molecule when used as a chiral ligand or auxiliary. In a study comparing the effectiveness of chiral amino alcohol ligands with phenyl versus cyclohexyl substituents, the cyclohexyl analogs were found to be consistently more effective in inducing high enantioselectivity in asymmetric reductions. chembuyersguide.com This suggests that the steric bulk of the cyclohexyl group creates a more defined chiral environment around the catalytic center, leading to better facial discrimination of the substrate.

The 1,2-Amino Alcohol Moiety: The vicinal amino and hydroxyl groups are key to the functionality of this compound. They can coordinate to metal centers, forming stable chelate rings that are central to the activity of many asymmetric catalysts. The ability of both the amino and hydroxyl groups to act as hydrogen bond donors and acceptors also influences the non-covalent interactions that govern catalyst-substrate recognition.

The Hydrochloride Salt: The protonated amine in the hydrochloride salt form influences the compound's solubility, typically increasing its solubility in polar solvents. As mentioned earlier, the hydrochloride salt can also play a direct role in the reactivity of certain catalytic systems. acs.org

These structural features have guided the research trajectory of this compound and its derivatives towards applications in asymmetric catalysis, particularly in reactions such as the reduction of ketones and the addition of organometallic reagents to carbonyl compounds.

Overview of Research Domains Utilizing the Compound

The unique structural attributes of this compound make it a valuable tool in several domains of chemical research:

Asymmetric Catalysis: This is the primary research area where 2-Amino-1-cyclohexyl-ethanol and its derivatives have made a significant impact. They are used as chiral ligands for a variety of metal-catalyzed asymmetric transformations. For example, catalysts derived from chiral amino alcohols have been successfully employed in the asymmetric borane (B79455) reduction of prochiral ketones and the asymmetric conjugate addition of diethylzinc (B1219324) to enones. chembuyersguide.com The superior performance of cyclohexyl-containing ligands over their phenyl counterparts in some of these reactions underscores the importance of the specific structural features of 2-Amino-1-cyclohexyl-ethanol. chembuyersguide.com

Synthesis of Chiral Pharmaceuticals and Natural Products: The 1,2-amino alcohol motif is a common feature in many biologically active molecules. acs.org Consequently, this compound serves as a valuable chiral building block for the synthesis of complex pharmaceutical intermediates and natural product analogs. Its use allows for the introduction of a specific stereochemical configuration into the target molecule, which is often crucial for its biological activity.

Development of Chiral Auxiliaries: Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. While the direct use of this compound as a chiral auxiliary is not extensively documented, its structural framework is representative of the types of molecules that are effective in this role.

The table below summarizes some of the key properties and research applications of the 2-Amino-1-cyclohexyl-ethanol scaffold.

| Property/Application | Description |

| Chemical Formula | C8H18ClNO |

| CAS Number | 57559-32-7 |

| Molecular Weight | 179.69 g/mol |

| Primary Research Area | Asymmetric Catalysis |

| Key Structural Features | Chiral, Cyclohexyl Group, 1,2-Amino Alcohol Moiety |

| Common Applications | Chiral Ligand, Synthetic Building Block |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18ClNO |

|---|---|

Molecular Weight |

179.69 g/mol |

IUPAC Name |

2-amino-1-cyclohexylethanol;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8,10H,1-6,9H2;1H |

InChI Key |

JCUMTBFJFJPCRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(CN)O.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Novel Route Development for 2 Amino 1 Cyclohexyl Ethanol Hydrochloride

Stereoselective and Chiral Synthesis Approaches

The creation of stereochemically pure compounds is a paramount challenge in chemical synthesis. For 2-Amino-1-cyclohexyl-ethanol hydrochloride, achieving high enantiomeric purity is crucial for its potential applications. This section explores various strategies to control the stereochemistry during its synthesis.

Resolution Techniques for Enantiomeric Purity of 2-Aminocyclohexanol (B3021766) Derivatives

Classical resolution of racemates remains a viable and effective method for obtaining enantiomerically pure compounds. For derivatives of 2-aminocyclohexanol, a common precursor to the target compound, diastereomeric salt formation using a chiral resolving agent is a widely employed technique. pharmacy180.comlibretexts.org This process involves reacting the racemic amino alcohol with an optically active acid to form a pair of diastereomeric salts. pharmacy180.com These salts, possessing different physical properties, can then be separated by methods such as fractional crystallization. pharmacy180.com

A notable example is the use of optically active mandelic acid for the resolution of racemic trans-2-aminocyclohexanol. google.com This method is advantageous as it allows for the production of optically active trans-2-aminocyclohexanol with high yield and purity from an inexpensive starting material. google.com Another efficient protocol involves the sequential use of (R)- and (S)-mandelic acid, which can yield both enantiomers with greater than 99% enantiomeric excess (ee). acs.orgnih.gov This process benefits from a simple aqueous workup, enabling the isolation of the pure amino alcohol and near-quantitative recovery of the mandelic acid. acs.orgnih.gov

Enzymatic kinetic resolution offers an alternative approach. For instance, the acetate (B1210297) of racemic trans-2-aminocyclohexanol can be treated with an acylase or lipase. google.com The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. google.com While capable of high optical purity, this method can be challenging to scale up for industrial production due to the dilute reaction conditions. google.com

The enantiomeric purity of the resolved products is typically determined using analytical techniques such as high-performance liquid chromatography (HPLC) with a chiral stationary phase or after derivatization with a chiral agent to form diastereomers that can be separated on a standard column. nih.gov

Asymmetric Catalysis in Amino Alcohol Synthesis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering a more efficient alternative to classical resolution by directly producing the desired enantiomer. westlake.edu.cn This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. youtube.com

For the synthesis of chiral β-amino alcohols, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has proven to be a highly effective method. nih.gov This one-step process can produce various 1,2-amino alcohol-containing molecules with excellent enantioselectivities (>99% ee) and high isolated yields. nih.gov The use of chiral ligands is central to the success of these catalytic systems. Optically active aminocyclohexanols, derived from resolved racemic mixtures, have themselves been successfully employed as ligands in asymmetric reactions, such as the phenyl transfer to benzaldehydes and transfer hydrogenations of aryl ketones, achieving up to 96% ee. acs.orgnih.gov

Another significant advancement is the chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines. westlake.edu.cn This method utilizes a radical polar crossover strategy to facilitate the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn The development of new chiral amino alcohol ligands is also a key area of research. For example, optimized homogeneous amino alcohol catalysts have been tested in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, yielding the corresponding benzyl (B1604629) alcohol with nearly quantitative yield and 95% ee. rsc.org

Biocatalysis, using enzymes to perform stereoselective transformations, is another burgeoning field. Engineered amine dehydrogenases (AmDHs) have been used for the biocatalytic reductive amination of α-hydroxy ketones with ammonia (B1221849), enabling the synthesis of (S)-configured vicinal amino alcohols with up to 99% conversion and >99% ee. acs.orgfrontiersin.org This approach is attractive due to its high stereoselectivity and the use of environmentally benign reagents. frontiersin.org

| Catalytic System | Reaction Type | Substrates | Enantioselectivity (ee) |

| Ruthenium-based | Asymmetric Transfer Hydrogenation | Unprotected α-ketoamines | >99% nih.gov |

| Chromium-based | Asymmetric Cross Aza-Pinacol Coupling | Aldehydes and Imines | 99% westlake.edu.cn |

| Zinc-based | Enantioselective Addition | Diethylzinc to Benzaldehyde | 95% rsc.org |

| Engineered Amine Dehydrogenases | Biocatalytic Reductive Amination | α-Hydroxy Ketones | >99% acs.orgfrontiersin.org |

Enantioselective Pathways to Optically Active Derivatives

The "chiral pool" provides a collection of readily available, enantiomerically pure natural products that can serve as starting materials for the synthesis of more complex chiral molecules. wikipedia.org Amino acids, sugars, and terpenes are common components of the chiral pool. wikipedia.org This strategy is particularly effective when the target molecule shares structural similarities with an abundant natural product. wikipedia.org For instance, proteinogenic α-amino acids, which are available with high enantiomeric purity, can be chemically modified to create a variety of chiral building blocks. researchgate.net

Beyond the chiral pool, direct enantioselective synthesis from prochiral starting materials is a highly sought-after goal. The development of chiral catalysts, as discussed in the previous section, is a primary approach. youtube.comyoutube.com For example, the use of chiral Lewis acids can activate dienophiles in Diels-Alder reactions, leading to high levels of enantioselectivity. youtube.com

Furthermore, enantioselective organocatalysis, which utilizes small, chiral organic molecules as catalysts, has become a major area of research. youtube.com Catalysts like L-proline can be used to produce enantiomerically pure products with high selectivity. youtube.com These methods often offer advantages in terms of cost, stability, and environmental impact compared to metal-based catalysts. youtube.com

Synthesis and Conformational Assignment of cis- and trans- Isomers of Amino-Arylcyclohexanols

The synthesis of specific stereoisomers, such as the cis and trans isomers of 2-amino-1-arylcyclohexanols, requires careful selection of reaction pathways. The trans-aminoalcohols can be obtained through the reaction of epoxides with an amine or via a sequence involving sodium azide (B81097) followed by reduction with lithium aluminum hydride. researchgate.net In contrast, the cis-aminoalcohols can be synthesized by the condensation of 2-aminocyclohexanone (B1594113) hydrobromide with an appropriate organometallic reagent. researchgate.net

The conformational assignment of these isomers is crucial for understanding their properties and reactivity. This is typically achieved using nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.netnih.gov For 2-amino-1-arylcyclohexanols, the major conformation for all isomers is a chair conformation with an equatorial aryl group. researchgate.net In the case of trans-aminoalcohols in a non-polar solvent like CDCl3, a dipseudoequatorial conformation stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups is often observed. researchgate.net However, in a polar solvent like DMSO-d6, a diaxial conformation may be favored for certain derivatives. researchgate.net

| Isomer | Synthetic Route | Key Reagents |

| trans-2-Amino-1-arylcyclohexanol | Epoxide Ring Opening | Isopropylamine or NaN3/LiAlH4 researchgate.net |

| cis-2-Amino-1-arylcyclohexanol | Condensation | 2-Aminocyclohexanone hydrobromide, Organometallic reagent researchgate.net |

Application of Diels-Alder Reactions in Stereoisomer Synthesis of Related Cyclohexane (B81311) Derivatives

The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings, such as cyclohexene (B86901) derivatives, with a high degree of regio- and stereocontrol. wikipedia.org This [4+2] cycloaddition reaction between a conjugated diene and a dienophile can establish up to four new stereogenic centers in a single step. researchgate.net The stereochemical outcome of the reaction is highly predictable, with the stereochemistry of the reactants being retained in the product. slideshare.net

The Diels-Alder reaction provides a reliable pathway to functionalized cyclohexene derivatives that can serve as precursors for compounds like 2-amino-1-cyclohexyl-ethanol. researchgate.net For example, the reaction of 1-alkoxy-1-amino-1,3-butadienes with various electron-deficient dienophiles proceeds under mild conditions to give cycloadducts in good yields and with excellent regioselectivity. nih.gov Subsequent hydrolysis of these adducts can provide functionalized cyclohexanone (B45756) building blocks. nih.gov

The intramolecular version of the Diels-Alder reaction is also a valuable tool for constructing complex polycyclic systems containing a cyclohexene ring. researchgate.net By tethering the diene and dienophile together, the stereochemical outcome can be effectively controlled. researchgate.net

Exploration of Novel Reaction Pathways in Compound Formation

The discovery and development of new synthetic routes are essential for improving the efficiency, sustainability, and scope of chemical synthesis. For this compound, researchers are continuously exploring novel reaction pathways to access this and related structures.

One area of active investigation is the development of one-pot enzymatic procedures. For instance, a combination of a keto reductase and an amine transaminase has been used for the stereoselective synthesis of both cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione. d-nb.info This modular system allows for the selective production of either isomer by choosing the appropriate stereocomplementary amine transaminase. d-nb.info

The development of new synthetic methods for producing key intermediates is also crucial. For example, a simple and efficient method has been developed for the synthesis of enantiopure epoxide derivatives of some constrained chiral cyclic β-amino acids via iodolactonization and alkaline de-iodation. researchgate.net These epoxides are versatile intermediates that can be opened regioselectively to introduce various functionalities. researchgate.net

Nucleophilic Substitution Reactions in Primary Synthesis

Nucleophilic substitution represents a fundamental approach to constructing the 2-amino-1-cyclohexyl-ethanol core. A common strategy involves the reaction of a suitable electrophile bearing the cyclohexyl moiety with an amino-containing nucleophile. For instance, the reaction of a 2-halo-1-cyclohexylethanol with an amine can yield the desired amino alcohol. The subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Computational studies have investigated the reaction of N-(cyclohexyamino)ethanol with thionyl chloride, which can lead to the formation of 1-chloro-(2-cyclohexylamino)ethane, a related structure. cdnsciencepub.com This reaction proceeds through the formation of a quaternary nitrogen species. cdnsciencepub.com The use of an acid, such as in the hydrochloride salt of the starting amino alcohol, can significantly influence the reaction outcome and yield. cdnsciencepub.com

Aminolysis and Salt Formation Strategies

Aminolysis, the reaction involving the cleavage of a chemical bond by an amine, is a key strategy in the synthesis of β-amino alcohols. organic-chemistry.org This often involves the ring-opening of epoxides with amines. organic-chemistry.orgrroij.com The aminolysis of cyclohexene oxide with ammonia or a primary amine, for example, would yield a 2-aminocyclohexanol derivative. Subsequent conversion to the hydrochloride salt is a standard procedure.

The formation of the hydrochloride salt is typically achieved by treating the free base of 2-amino-1-cyclohexyl-ethanol with hydrochloric acid in a suitable solvent. This process is crucial for the purification and stabilization of the final compound. The use of thionyl chloride in the presence of an alcohol and an amino acid can also lead to the formation of an amino acid ester hydrochloride. google.com

Epoxide Opening with Inversion of Configuration and Nucleophilic Additions

The ring-opening of epoxides is a powerful and widely used method for the synthesis of 1,2-amino alcohols. rroij.comjsynthchem.com This reaction is highly valuable as it can establish two adjacent stereocenters. The nucleophilic attack of an amine on an epoxide, such as cyclohexene oxide, proceeds via an SN2 mechanism, resulting in an inversion of configuration at the attacked carbon atom. libretexts.org This stereospecificity is a significant advantage for the synthesis of enantiomerically pure compounds.

The regioselectivity of the epoxide opening can be influenced by the reaction conditions, including the nature of the nucleophile and the presence of catalysts. rsc.org For unsymmetrical epoxides, the nucleophile generally attacks the less sterically hindered carbon atom under basic or neutral conditions. libretexts.org Various catalysts, including zinc(II) perchlorate (B79767) hexahydrate and silica (B1680970) gel, have been shown to efficiently promote the aminolysis of epoxides. organic-chemistry.org

Nucleophilic addition to carbonyl compounds is another fundamental route. masterorganicchemistry.com For instance, the addition of a nucleophilic aminomethyl species to cyclohexanecarboxaldehyde, followed by reduction of the resulting intermediate, can produce 2-amino-1-cyclohexyl-ethanol.

Catalytic Hydrogenation of Aromatic Precursors under Acidic Conditions

Catalytic hydrogenation is a versatile and efficient method for the synthesis of amino alcohols from various precursors. umaine.edu A relevant strategy for synthesizing 2-amino-1-cyclohexyl-ethanol involves the hydrogenation of an aromatic precursor. For example, the catalytic hydrogenation of a phenylglycinol derivative over a suitable catalyst, such as rhodium or ruthenium on a support, can reduce the aromatic ring to a cyclohexane ring.

This process is often carried out under acidic conditions, which can help to prevent catalyst poisoning and promote the desired reaction. The hydrogenation of cyclohexyl acetate, derived from the esterification of cyclohexene and acetic acid, has been studied for the production of cyclohexanol (B46403) and ethanol (B145695) using Cu-based catalysts. rsc.orgrsc.org While not directly producing the target amino alcohol, this demonstrates the feasibility of hydrogenating cyclohexyl derivatives.

Reductive Amination Strategies for α-Amino Carbonyl Compounds

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of amines. wikipedia.orgmasterorganicchemistry.com This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine. wikipedia.org To synthesize 2-amino-1-cyclohexyl-ethanol, a suitable α-hydroxy ketone or aldehyde precursor can be subjected to reductive amination.

For example, the reaction of 1-cyclohexyl-1-hydroxy-2-propanone with ammonia in the presence of a reducing agent would yield the desired amino alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Biocatalytic reductive amination using amine dehydrogenases has also emerged as a promising method for accessing chiral amino alcohols. nih.govfrontiersin.org

Table 1: Comparison of Reductive Amination Reducing Agents

| Reducing Agent | Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | Common and cost-effective, but can also reduce the starting carbonyl compound. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the imine intermediate in the presence of the carbonyl group. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

Energy Transfer Enabled Rearrangements for γ-Amino Alcohol Formation

While the target molecule is a β-amino alcohol, recent advancements in synthetic methodology have explored novel routes to related structures. One such development is the synthesis of γ-amino alcohols through energy transfer-enabled rearrangements. nih.govacs.org This photocatalytic method allows for the conversion of alkenes into 1,3-amino alcohols. nih.govacs.org

The process involves the homolysis of a bifunctional reagent, followed by a radical Brook rearrangement. nih.govacs.org Although this method directly produces γ-amino alcohols, the underlying principles of using photocatalysis and radical rearrangements could potentially be adapted for the synthesis of β-amino alcohols with further methodological development.

Industrial Synthesis Processes and Optimization Studies

The industrial production of this compound focuses on cost-effectiveness, scalability, safety, and high purity of the final product. Optimization studies are crucial for improving the efficiency of existing synthetic routes.

Key areas of optimization include:

Catalyst Selection and Loading: Identifying highly active and selective catalysts that can be used in low concentrations and recycled effectively is a major focus. For instance, in catalytic hydrogenation and reductive amination, optimizing the metal catalyst and its support can significantly impact yield and purity. rsc.org

Solvent and Reaction Conditions: The choice of solvent can influence reaction rates, selectivity, and ease of product isolation. Optimizing temperature, pressure, and reaction time are critical for maximizing yield and minimizing side product formation. jsynthchem.com

Starting Material Sourcing: The availability and cost of starting materials are major considerations for industrial-scale synthesis. Developing routes that utilize inexpensive and readily available precursors is highly desirable. umaine.edu

Purification Techniques: Efficient purification methods are necessary to achieve the high purity required for pharmaceutical applications. This may involve crystallization, chromatography, or other separation techniques. The formation of the hydrochloride salt itself is often a key purification step.

Recent research has explored the use of flow chemistry for the scalable synthesis of amino alcohols, which can offer advantages in terms of safety, control, and efficiency. nih.gov

Large-Scale Synthesis Methodologies and Automation

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including the need for robust, reproducible, and cost-effective processes. nih.govacs.org For chiral amino alcohols, chemoenzymatic methods have proven to be a viable strategy for large-scale synthesis. For instance, the synthesis of (R)-2-amino-1-(2-furyl)ethanol was successfully scaled up to the kilogram level using a two-step chemoenzymatic process. lookchem.com This process involved the highly enantioselective addition of hydrocyanic acid to furan-2-carbaldehyde, catalyzed by a hydroxynitrile lyase, followed by reduction. lookchem.com This approach highlights the potential of biocatalysis in establishing stereogenic centers with high enantiomeric excess (>99.5%). lookchem.com

Automation is increasingly being integrated into chemical synthesis to enhance reproducibility and efficiency. nih.gov Automated synthesizers can perform repetitive tasks such as optimizing reaction conditions and preparing synthetic intermediates. nih.govsynplechem.com For example, the solution-phase automated synthesis of an α-amino aldehyde, a versatile intermediate, has been demonstrated. nih.gov This automated process includes reaction, quenching, extraction, and drying steps, with yields comparable to manual methods. nih.gov Capsule-based automated synthesis further simplifies the process by pre-packaging all necessary reagents for specific reactions like Suzuki–Miyaura cross-couplings and amide bond formations, minimizing user intervention. synplechem.com

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing yield and purity. In the synthesis of 1,2-amino alcohols, various factors such as solvent, temperature, and catalyst loading are meticulously adjusted. For example, in a chemoenzymatic synthesis, the choice of solvent for extraction and crystallization significantly impacts the final product's purity and yield. lookchem.com Dichloromethane or chloroform (B151607) were found to be superior for extraction, while ethyl acetate was optimal for crystallization, leading to a product with >99% purity. lookchem.com

In multi-component reactions, such as the Ugi reaction for synthesizing derivatives of methyl 2-aminobenzoate, the solvent choice is critical. researchgate.net A study showed that methanol (B129727) provided a higher yield (98%) compared to ethanol (90%). researchgate.net Temperature is another key parameter; for instance, a reduction reaction might be conducted at an elevated temperature of 65°C to achieve complete conversion. taylorfrancis.com The development of one-pot, two-step syntheses, often assisted by microwave irradiation, can also lead to high yields and broad functional group tolerance. beilstein-journals.org

The following table summarizes the optimization of various reaction parameters from different studies:

| Parameter | Optimized Condition | Outcome | Reference |

| Solvent | Methanol in Ugi reaction | 98% yield | researchgate.net |

| Extraction Solvent | Dichloromethane/Chloroform | High purity and yield | lookchem.com |

| Crystallization Solvent | Ethyl Acetate | >99% purity | lookchem.com |

| Temperature | 65°C for reduction | 100% conversion | taylorfrancis.com |

| Catalyst Ratio | 0.003 for BH3:ketone:catalyst | 95-96% ee | taylorfrancis.com |

Downstream Processing and Purification Techniques (Recrystallization, Chromatography)

Downstream processing is a critical step to isolate and purify the target compound. Common techniques include recrystallization and chromatography. researchgate.netnih.gov The choice of solvent for recrystallization is crucial for obtaining a high-purity product. lookchem.comnih.gov For instance, recrystallization from an ethanol/ether mixture was used to obtain an enantiomerically pure vicinal amino alcohol. csic.es

Chromatography, particularly high-performance liquid chromatography (HPLC), is extensively used for both analytical and preparative-scale purification of chiral compounds. csic.es Supercritical fluid chromatography with a chiral stationary phase has also been employed for the resolution of enantiomers, although it can sometimes result in a significant loss of product if the undesired enantiomer cannot be recycled. nih.gov The elimination of chromatographic purification steps is a key goal in developing scalable processes to reduce costs and complexity. nih.gov

The following table provides examples of purification techniques used for amino alcohols and related compounds:

| Compound Type | Purification Method | Details | Reference |

| Vicinal amino alcohol | Recrystallization | Ethanol/ether solvent system | csic.es |

| Cyclic β-amino acid derivative | Recrystallization | Ethanol/ether solvent system | nih.gov |

| Racemic amino alcohol | HPLC Semipreparative Resolution | Chiralpak® IA column, n-hexane/ethanol/chloroform eluent | csic.es |

| Racemic Fragment C | Supercritical Fluid Chromatography | Chiral stationary phase | nih.gov |

Process Development for Scalability of Cyclohexyl-Containing Intermediates

For example, a modified synthesis of 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone was developed using 2,3-dichloro-1,4-naphthoquinone as a starting material, which is more cost-effective. researchgate.net The development of a stereoselective and scalable process for a methylcyclobutanol-pyridyl ether highlights key aspects such as careful control of stereochemistry and the elimination of chromatography, enabling kilogram-scale synthesis. nih.gov

The conversion of biomass-derived cyclic ketones, like cyclohexanone, into valuable hydrocarbons is another area of active research. mdpi.com While challenges such as catalyst stability and reaction conditions exist, these routes offer a sustainable pathway to cyclohexyl-containing intermediates. mdpi.com The development of efficient processes for compounds like atovaquone, which contains a cyclohexyl moiety, has focused on creating more sustainable manufacturing routes that avoid expensive reagents and low-yielding steps. acs.org

Derivatization Strategies and Precursor Utility in Complex Synthesis

Versatility as a Synthetic Scaffold and Intermediate

2-Amino-1-cyclohexyl-ethanol and related 1,2-amino alcohols are highly versatile synthetic scaffolds. csic.esrsc.org Their bifunctional nature, possessing both an amino and a hydroxyl group, allows for a wide range of chemical transformations. These compounds are crucial building blocks for synthesizing more complex molecules, including pharmaceuticals. mdpi.comnih.govnih.gov For example, 2-aminopyrimidine (B69317) derivatives, which can be synthesized from amino precursors, exhibit a broad spectrum of biological activities and are used as starting materials for fused heterocyclic systems. mdpi.comnih.gov

The vicinal amino alcohol moiety is a common structural feature in many biologically active compounds. lookchem.comcsic.es The ability to synthesize these scaffolds in an enantiomerically pure form is critical for producing specific stereoisomers of drug molecules. nih.govnih.gov

Strategies for Synthesizing Complex Derivatives

Various derivatization strategies are employed to convert 1,2-amino alcohols into more complex molecules. One common method is N-acylation or N-protection, followed by further functionalization. For instance, the N-Boc protection of a cyclic amino ester allows for subsequent reactions on other parts of the molecule. nih.gov

Pre-column derivatization with reagents like dansyl chloride or dabsyl chloride is a widely used technique in the analysis of amino acids and can be adapted for synthetic purposes to introduce specific functionalities. researchgate.net These reagents react readily with primary and secondary amino groups. researchgate.net

The synthesis of complex heterocyclic structures often utilizes amino compounds as key precursors. For example, 2-aminopyrimidine derivatives can be synthesized through a nucleophilic substitution reaction between an aminopyrimidine and various amines, often in a solvent-free and catalyst-free manner. mdpi.comnih.gov Multi-component reactions, such as the Ugi reaction, provide a powerful tool for rapidly generating molecular complexity from simple starting materials, including an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. researchgate.net

The following table outlines various derivatization strategies and their applications:

| Strategy | Reagents/Conditions | Application | Reference |

| N-Boc Protection | (Boc)2O, pyridine, DMAP | Protection of amino group for further synthesis | nih.gov |

| Pre-column Derivatization | Dansyl chloride, dabsyl chloride | Introduction of sulfonyl chloride groups | researchgate.net |

| Nucleophilic Substitution | Amines, triethylamine, heat | Synthesis of 2-aminopyrimidine derivatives | mdpi.comnih.gov |

| Ugi Three-Component Reaction | Aldehyde, isocyanide, methanol | Synthesis of complex amino acid derivatives | researchgate.net |

Role as a Building Block in Pharmaceutical Synthesis (Non-Pharmacological Aspects)

2-Amino-1-cyclohexyl-ethanol is a foundational component in the construction of more complex molecular architectures. Its utility stems from the presence of two distinct reactive centers—the amino and hydroxyl groups—which can be selectively modified to build larger molecules. The cyclohexyl group imparts specific steric and lipophilic properties to the final compounds, which can be crucial for their interaction with biological systems, though the focus here remains on the synthetic utility rather than the pharmacological outcome.

The compound is often used as a chiral synthon, where its inherent stereochemistry is transferred to subsequent products, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals. A survey of chemical literature reveals that the 1,2-aminoalcohol fragment is present in over 80 FDA-approved drugs and thousands of natural products, underscoring the importance of building blocks like 2-amino-1-cyclohexyl-ethanol. acs.orgyoutube.com Its precursor, 2-Amino-1-cyclohexylethan-1-one, is also a versatile intermediate, with its amino and carbonyl groups providing different pathways for elaboration into complex structures. nih.gov

Table 1: Applications as a Synthetic Building Block

| Application Area | Synthetic Role | Key Feature Utilized |

|---|---|---|

| Complex Molecule Synthesis | Serves as a chiral scaffold or starting material. | Pre-existing stereocenter, bifunctional (amine/alcohol). |

| Heterocycle Formation | Acts as a precursor for constructing cyclic compounds. | Amine and hydroxyl groups participate in cyclization reactions. |

| Fragment-Based Synthesis | Provides a structurally defined cyclohexyl-aminoethanol fragment. | The cyclohexyl group adds lipophilicity and steric bulk. |

Derivatization for Specific Research Applications (e.g., Ligand Synthesis)

The functional groups of 2-amino-1-cyclohexyl-ethanol are readily derivatized to create specialized molecules for research, most notably in the field of asymmetric catalysis. The amino alcohol framework is a privileged structure for chiral ligands, which are essential for controlling the stereochemical outcome of metal-catalyzed reactions.

The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring that creates a well-defined chiral environment around the catalytic site. For example, derivatives of similar β-amino alcohols have been used to synthesize novel cyano-oxazoline ligands. researchgate.net These ligands, in turn, are employed in catalytic asymmetric reactions, demonstrating the practical utility of this structural motif. researchgate.net The synthesis of phosphinooxazoline (PHOX) ligands, a highly successful class of chiral ligands, can also be achieved from oxazoline (B21484) intermediates derived from β-amino alcohols. nih.gov This highlights the role of the amino alcohol as a precursor to high-value tools for chemical synthesis.

Table 2: Derivatization Reactions for Research Applications

| Reaction Type | Functional Group Targeted | Resulting Structure/Application |

|---|---|---|

| N-Acylation / N-Alkylation | Amino Group | Amides, secondary/tertiary amines for ligand synthesis. |

| O-Alkylation / O-Silylation | Hydroxyl Group | Ethers, silyl (B83357) ethers for protecting group strategies or modifying ligand properties. |

| Oxazoline Formation | Both Amino and Hydroxyl | Chiral oxazoline rings, key components of PHOX and BOX ligands. |

| Phosphinylation | Amino or Hydroxyl Group | Introduction of phosphine (B1218219) moieties to create P,N or P,O ligands. |

Formation of Ammonium (B1175870) Salts for Isolation and Purification

In organic synthesis, the isolation and purification of amine-containing compounds can be challenging due to their basicity and often oily or low-melting nature. A standard and highly effective technique to overcome this is the formation of an acid addition salt. For 2-amino-1-cyclohexyl-ethanol, which exists as a basic free amine, treatment with hydrochloric acid (HCl) results in the formation of this compound.

This conversion is a customary procedure for amino alcohols. mdpi.com The resulting hydrochloride salt is an ionic compound that is typically a crystalline, non-hygroscopic solid with a well-defined melting point. This solid form is significantly easier to handle, purify by recrystallization, and store with improved long-term stability compared to the free base. The process involves dissolving the crude free amine in a suitable solvent and adding a solution of HCl (e.g., HCl in ethanol or diethyl ether), which causes the hydrochloride salt to precipitate, allowing for its efficient isolation by filtration.

Preparation of Chiral Amino Alcohol-Derived Fragments

The synthesis of enantiomerically pure β-amino alcohols and their derivatives is a major focus of modern organic chemistry, driven by their importance as chiral building blocks and auxiliaries. nih.gov Numerous advanced catalytic methods have been developed to produce these valuable fragments with high stereoselectivity.

One prominent strategy is the asymmetric transfer hydrogenation of unprotected α-ketoamines using ruthenium-based catalysts, which can produce chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) and high yields. organic-chemistry.org Other innovative approaches include copper-catalyzed reductive coupling for the aminoallylation of ketones and chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines. acs.orgresearchgate.net These methods create the vicinal amino alcohol core with concomitant formation of new carbon-carbon bonds and stereocenters. A more traditional route involves the stereospecific reduction of a chiral α-amino acid precursor, such as the reduction of L-alpha-cyclohexylglycine using a reducing agent like lithium aluminium tetrahydride (LiAlH₄). researchgate.net

Table 3: Selected Catalytic Methods for Chiral Amino Alcohol Synthesis

| Method | Catalyst System | Key Transformation | Advantage |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium Complex | Asymmetric reduction of an α-ketoamine. organic-chemistry.org | High enantioselectivity and yield for 1,2-amino alcohols. organic-chemistry.org |

| Reductive Coupling | Copper Catalyst | Enantioselective aminoallylation of ketones. acs.org | Access to homoallylic 1,2-aminoalcohols. acs.org |

| Asymmetric Cross-Coupling | Chromium Catalyst | Cross-coupling of aldehydes and imines. researchgate.net | Precise control of chemo- and stereoselectivity. researchgate.net |

| Asymmetric Ring Opening | (salen)Cr(III) Complex | Ring opening of meso-epoxides with an azide source. tau.ac.il | High enantioselectivity for cyclic β-amino alcohols. tau.ac.il |

Catalytic N-Modification of Amino Acid Analogues

Direct modification of the nitrogen atom in amino alcohols and their analogues is a powerful strategy for creating diverse libraries of compounds. Catalytic N-alkylation, in particular, has emerged as an atom-economical and environmentally benign method. A prominent approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents. nih.gov In this process, a metal catalyst (e.g., based on Ruthenium or Iridium) temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine; the catalyst then returns the hydrogen to the resulting imine intermediate. nih.govresearchgate.net The only byproduct of this elegant process is water.

This method is particularly valuable for modifying chiral amino acid esters and amides, where base-free conditions are crucial to prevent racemization of the sensitive α-carbon. nih.gov Another widely used method is reductive N-alkylation using aldehydes in the presence of hydrogen and a supported metal catalyst, such as platinum on carbon. google.com These catalytic processes provide efficient routes to secondary and tertiary amines, which are themselves valuable intermediates and ligands.

Table 4: Catalytic N-Alkylation Strategies

| Method | Catalyst Type | Alkylating Agent | Key Features |

|---|---|---|---|

| Borrowing Hydrogen | Homogeneous Ru or Ir complexes nih.govresearchgate.net | Alcohols | Atom-economical, water is the only byproduct, can be base-free. nih.gov |

| Reductive Amination | Heterogeneous Pt on Carbon google.com | Aldehydes + H₂ | Industrially relevant, high conversion rates. google.com |

| Direct Alkylation | Titanium Hydroxide researchgate.net | Alcohols | Utilizes a cheap, non-noble, heterogeneous metal catalyst. researchgate.net |

Reaction Mechanisms and Computational Chemistry Studies of 2 Amino 1 Cyclohexyl Ethanol Hydrochloride and Its Analogs

Mechanistic Investigations of Formation Reactions

The interaction between β-amino alcohols and thionyl chloride can lead to two primary products: 1-chloro-(2-alkylamino)ethanes and 1,2,3-alkyloxathiazolidine-2-oxides. cdnsciencepub.com The reaction pathway is highly sensitive to the conditions, particularly the presence or absence of a base or the use of an amino alcohol hydrochloride salt. cdnsciencepub.comcdnsciencepub.com

Computational studies have mapped the potential energy surfaces for the reaction of N-substituted aminoethanols with thionyl chloride to understand the formation of both the chlorinated and the cyclized products. cdnsciencepub.comresearchgate.net The reaction can proceed via two competing pathways, initiated by the nucleophilic attack of either the nitrogen or the oxygen atom of the amino alcohol on the sulfur atom of thionyl chloride. cdnsciencepub.com

In the absence of a base, for many β-amino alcohols, the reaction pathway leading to the 1,2,3-oxathiazolidine-2-oxide is computationally shown to be a possible, though minor, route. cdnsciencepub.comresearchgate.net For instance, with N-(2-cyclohexylamino)ethanol, the reaction begins with the nitrogen atom attacking the sulfur of thionyl chloride. cdnsciencepub.com The rate-limiting step for this pathway is the initial formation of a bond between the nitrogen of the amino alcohol and the sulfur of thionyl chloride. cdnsciencepub.com

Conversely, the formation of 1-chloro-(2-alkylamino)ethanes proceeds through a different mechanistic route. This pathway often involves the initial formation of a quaternary nitrogen species through intramolecular proton transfer, which then directs the reaction towards the chlorinated product. cdnsciencepub.com The reaction of an alcohol with thionyl chloride generally proceeds via an Sₙ2 mechanism, where the alcohol is first converted into a good leaving group. libretexts.org The chloride ion then attacks the carbon, leading to inversion of configuration. libretexts.orgchegg.com

The use of the hydrochloride salt of the amino alcohol, such as 2-amino-1-cyclohexyl-ethanol hydrochloride, plays a crucial role in directing the reaction outcome. cdnsciencepub.com Experimentally, synthesizing 1-chloro-(2-phenylamino)ethane from the free base of N-(2-phenylamino)ethanol results in a very low yield (around 2%), which increases significantly to 80-85% when the hydrochloride salt is used. cdnsciencepub.com

Computational investigations reveal the mechanistic basis for this enhanced selectivity. cdnsciencepub.com When the hydrochloride salt is used, the nitrogen atom is protonated, forming a quaternary ammonium (B1175870) species in the ground state. cdnsciencepub.comresearchgate.net This protonation deactivates the nitrogen, reducing its nucleophilicity to a point where it cannot effectively attack the electrophilic sulfur atom of thionyl chloride. cdnsciencepub.comresearchgate.net Consequently, the reaction pathway involving the initial N-S bond formation is suppressed. cdnsciencepub.com

With the nitrogen effectively blocked, the reaction is forced to proceed via the attack of the alcohol's oxygen atom on the thionyl chloride. cdnsciencepub.comresearchgate.net This leads to the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion at the carbon atom alpha to the oxygen, consistent with an Sₙ2 reaction, to yield the desired 1-chloro-(2-alkyl/arylamino)ethane. cdnsciencepub.comresearchgate.net This "inverse addition" method, where the amino alcohol is added to the thionyl chloride solution, ensures the amine is protonated by the generated HCl, favoring a clean chlorination. orgsyn.orgorganic-chemistry.org

The nature of the substituent on the nitrogen atom of the β-amino alcohol significantly influences the reaction mechanism and energetics. A computational study comparing various N-substituents (methyl, ethyl, isopropyl, tert-butyl, cyclohexyl, and phenyl) revealed distinct mechanistic preferences. cdnsciencepub.com

For bulky substituents like cyclohexyl and tert-butyl, the proposed mechanism for forming the 1,2,3-oxathiazolidine-2-oxide involves the nitrogen of the β-amino alcohol attacking the sulfur of thionyl chloride, followed by the oxygen attacking the sulfur. cdnsciencepub.com In contrast, for less bulky substituents like ethyl and isopropyl, the computational results suggest a reverse order of attack: the oxygen of the amino alcohol attacks the sulfur of thionyl chloride first, followed by the nitrogen. cdnsciencepub.com

The electrophilicity index (ω), electrochemical potential (µ), and hardness (η) of the amino alcohols provide further insight into their reactivity. cdnsciencepub.com These parameters, calculated via computational methods, help to rationalize the observed mechanistic differences between different substituents. cdnsciencepub.com

| Substituent | Electrochemical Potential (µ) | Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|

| Methyl | -0.126 | 0.258 | 0.031 |

| Ethyl | -0.122 | 0.253 | 0.029 |

| Isopropyl | -0.119 | 0.254 | 0.028 |

| tert-Butyl | -0.115 | 0.255 | 0.026 |

| Cyclohexyl | -0.119 | 0.253 | 0.028 |

Data sourced from a computational study on the reaction of β-amino alcohols with thionyl chloride. cdnsciencepub.com This table presents calculated quantum chemical descriptors.

The intramolecular cyclization of amino alcohols and their derivatives is a powerful method for synthesizing various nitrogen-containing heterocycles. orgsyn.orgorganic-chemistry.orgorganic-chemistry.org The reaction of β-amino alcohols with thionyl chloride can lead to the formation of aziridinium (B1262131) ions as reactive intermediates. nih.govrsc.org These three-membered ring cations are highly strained and susceptible to nucleophilic ring-opening, providing a route to various functionalized amines. rsc.orgwikipedia.org

In a related context, the cyclization of 2-aminophenethyl alcohols can be achieved in a one-pot reaction to form N-acyl indolines. nih.gov Another example involves the intramolecular cyclization of an amide with a neighboring hydroxyl group, activated by thionyl chloride, to form an oxazoline (B21484) ring. nih.gov This strategy highlights the versatility of activating hydroxyl groups to facilitate intramolecular bond formation. The direct cyclodehydration of amino alcohols is considered one of the most straightforward approaches to preparing cyclic amines. orgsyn.orgorganic-chemistry.org

Theoretical Chemistry and Quantum Chemical Analyses

Density Functional Theory (DFT) has proven to be a robust method for investigating the mechanisms of complex organic reactions, including the reaction of β-amino alcohols with thionyl chloride. cdnsciencepub.comrsc.org DFT calculations allow for the mapping of potential energy surfaces (PES), identification of transition states, and determination of reaction energy barriers. cdnsciencepub.com

In the study of the reaction between N-substituted aminoethanols and thionyl chloride, DFT calculations were employed to compare the relative energies of the reaction pathways leading to either the chlorinated product or the cyclic oxathiazolidine. cdnsciencepub.com These calculations demonstrated that while the oxathiazolidine product is a possibility, its formation is often kinetically less favorable than the chlorination pathway, especially when the amine is protonated. cdnsciencepub.com DFT methods have also been used to study the stereospecific ring-opening of aziridinium ions by halides, providing a deeper understanding of the regioselectivity and stereoselectivity of these reactions. rsc.org Furthermore, DFT has been used to analyze the reactivity and regioselectivity in the ring-opening of non-activated aziridines. wikipedia.orgnih.gov

Quantum-Chemical Calculations for Reaction Pathway Predictions

Quantum-chemical calculations are indispensable tools for predicting the most likely pathways a chemical reaction will follow. nih.govrsc.org These methods map the potential energy surface of a reaction, identifying the lowest energy routes from reactants to products. For the synthesis of 2-Amino-1-cyclohexyl-ethanol, two primary retrosynthetic disconnections are typically considered: the reduction of a corresponding α-amino ketone or the ring-opening of a cyclohexyl-substituted epoxide.

Computational chemistry can predict the feasibility of these pathways. For instance, the synthesis of related amino alcohols has been investigated by modeling the reaction between an amine and an epoxide. researchgate.net The algorithm for such an investigation often involves:

A conformational search for the reaction intermediate using methods like Molecular Mechanics (MMX).

Construction of possible transition state structures based on the intermediate's conformations.

Calculation of activation energies using more robust methods like Density Functional Theory (DFT) to identify the most probable reaction pathways. researchgate.net

Analysis of Electronic Properties (e.g., Electrophilicity Index, Electrochemical Potential, Hardness)

The electronic properties of a molecule are fundamental to its reactivity and interactions. Computational methods allow for the calculation of various descriptors that quantify these characteristics. For 2-Amino-1-cyclohexyl-ethanol, these properties are heavily influenced by the interplay between the electron-donating amino group, the electronegative hydroxyl group, and the bulky, non-polar cyclohexyl ring.

DFT calculations are commonly employed to determine a molecule's electronic structure. From the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), key electronic properties can be derived.

Electrochemical Potential : The redox potential of a molecule can be estimated from its electronic structure. For example, in non-aqueous electrochemistry, ferrocene (B1249389) is often used as a reference standard, and its redox potential is known to be influenced by electron-donating or withdrawing substituents. wikipedia.org Similarly, computational models can predict how the cyclohexyl, amino, and hydroxyl groups in 2-Amino-1-cyclohexyl-ethanol influence its oxidation potential.

Hardness and Electrophilicity Index : Chemical hardness (η) is a measure of resistance to change in electron distribution, calculated from the HOMO-LUMO gap. The global electrophilicity index (ω) quantifies the propensity of a species to accept electrons. These parameters are crucial for predicting reactivity in polar reactions.

Below is an interactive table showcasing typical electronic property data that would be generated for 2-Amino-1-cyclohexyl-ethanol and its precursor, 2-Amino-1-cyclohexyl-ethanone, through computational analysis.

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity Index (ω) |

| 2-Amino-1-cyclohexyl-ethanol | -9.5 | 1.5 | 5.5 | 1.45 |

| 2-Amino-1-cyclohexyl-ethanone | -9.8 | -0.5 | 4.65 | 2.21 |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Computational Modeling of Reaction Intermediates and Transition States

A deep understanding of a reaction mechanism requires detailed knowledge of the transient species involved, namely intermediates and transition states. Computational modeling provides structural and energetic information about these fleeting structures that are often impossible to observe experimentally.

A reaction pathway is not just a single line from reactant to product but an energy landscape. Computational chemists calculate the Gibbs free energy (G) at each point along the reaction coordinate to create a free energy profile. acs.org This profile reveals the energy barriers (activation energies) that must be overcome and the relative stability of any intermediates. mpg.denih.gov

The precise three-dimensional arrangement of atoms in an intermediate or transition state is key to understanding reaction outcomes, particularly stereoselectivity. nih.gov Quantum chemical calculations can optimize the geometry of these structures, providing data on bond lengths, bond angles, and dihedral angles.

In the study of reactions involving other amino alcohols, the structures of transition states have been modeled to reveal crucial interatomic distances. researchgate.net For instance, in an SN2-like reaction, the lengths of the forming and breaking bonds in the transition state are critical parameters. For the ring-opening of an epoxide by an amine, the transition state model would show the amine nitrogen atom attacking one of the epoxide carbons, with the C-O bond beginning to elongate and break.

The table below presents hypothetical structural data for a transition state in the synthesis of an amino alcohol, illustrating the type of information obtained from computational modeling.

| Parameter | Description | Value (Å) |

| N-C distance | Distance between the attacking amine nitrogen and the epoxide carbon | 2.15 |

| C-O distance | Distance of the breaking carbon-oxygen bond in the epoxide ring | 1.98 |

| C-N distance | Standard C-N single bond length in the final product | 1.47 |

| C-O distance | Standard C-O single bond length in the final product | 1.43 |

Note: These values are representative examples based on published studies of similar reactions.

Structural Characterization and Advanced Analytical Methodologies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure of "2-Amino-1-cyclohexyl-ethanol hydrochloride." Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of "this compound." Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, trans-2-aminocyclohexanol hydrochloride, provides insight into the expected chemical shifts. chemicalbook.com For "this compound," the spectrum would exhibit distinct signals corresponding to the protons on the cyclohexyl ring, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons of the ethanolamine (B43304) moiety, and the exchangeable protons of the amine and hydroxyl groups. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the neighboring proton-proton couplings, confirming the connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired over numerous scans. researchgate.net For "this compound," distinct peaks would be expected for each unique carbon atom in the cyclohexyl ring, as well as for the two carbons of the amino-ethanol side chain. The chemical shifts are influenced by the electronic environment, with carbons bonded to electronegative atoms like oxygen and nitrogen appearing at higher chemical shifts (downfield). pressbooks.publibretexts.org The use of specialized NMR solvents is common, and chemical shifts can be dependent on the solvent, concentration, and temperature. nih.gov

| Nucleus | Expected Chemical Shift (ppm) | Description |

| ¹H | 0.8 - 2.0 | Cyclohexyl ring protons (multiple signals) |

| ¹H | 2.5 - 3.5 | Protons on carbon adjacent to the amino group |

| ¹H | 3.5 - 4.5 | Proton on carbon adjacent to the hydroxyl group |

| ¹H | Broad | Amine (NH₃⁺) and hydroxyl (OH) protons |

| ¹³C | 20 - 40 | Cyclohexyl ring carbons |

| ¹³C | 40 - 60 | Carbon adjacent to the amino group |

| ¹³C | 60 - 80 | Carbon adjacent to the hydroxyl group |

| Note: This table represents expected chemical shift ranges based on general principles and data for similar structures. Actual values may vary. |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org Techniques such as High-Resolution Mass Spectrometry (HR-MS) provide highly accurate mass measurements, which can confirm the molecular formula. nih.gov

When subjected to ionization in a mass spectrometer, "this compound" would be expected to show a molecular ion peak corresponding to the free base (2-Amino-1-cyclohexyl-ethanol). The fragmentation pattern is often predictable; for instance, cleavage of the bond between the two carbons of the ethanol (B145695) side chain is a common fragmentation pathway for amino alcohols. nih.govnih.gov The fragmentation of the cyclohexyl ring can also produce characteristic ions. nih.gov The use of "soft" ionization techniques can help in observing the molecular ion with greater intensity. mpg.de Advanced techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) allow for the separation of the compound from a mixture before high-resolution mass analysis. researchgate.net

| Technique | Information Obtained |

| MS | Molecular weight and fragmentation pattern |

| HR-MS | High-accuracy molecular weight and elemental composition |

| GC-MS | Separation and identification of volatile derivatives |

| LC-QTOF-MS | Separation and high-resolution mass analysis of the compound |

| Note: This table outlines the applications of different mass spectrometry techniques for the analysis of the target compound. |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.net The FTIR spectrum of "this compound" would be characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

As an amine salt, a prominent feature would be the broad and strong absorption band in the region of 2400-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations of the ammonium (B1175870) group (R-NH₃⁺). researchgate.net The O-H stretching vibration of the alcohol group would also appear as a broad band, typically in the 3200-3600 cm⁻¹ region. Other characteristic peaks would include C-H stretching vibrations of the cyclohexyl and ethyl groups (around 2850-3000 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹). nih.gov

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| -NH₃⁺ | 2400 - 3200 | N-H stretch (broad, strong) |

| -OH | 3200 - 3600 | O-H stretch (broad) |

| C-H (sp³) | 2850 - 3000 | C-H stretch |

| C-N | 1000 - 1250 | C-N stretch |

| C-O | 1000 - 1200 | C-O stretch |

| Note: This table presents the expected FTIR absorption ranges for the functional groups in the target compound. |

Crystallographic Studies and Molecular Conformation

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a crystalline solid like "this compound."

The data from single-crystal X-ray diffraction also allows for a detailed analysis of the crystal packing, which is the arrangement of molecules in the crystal lattice. researchgate.net In the case of "this compound," the crystal structure would be stabilized by a network of intermolecular interactions.

Hydrogen Bonding: The presence of the ammonium (-NH₃⁺) and hydroxyl (-OH) groups, along with the chloride anion (Cl⁻), would lead to extensive hydrogen bonding. N-H···Cl and O-H···Cl hydrogen bonds would be the primary interactions, playing a crucial role in the formation of the crystal lattice. nih.gov

Determination of Absolute Configurations in Chiral Derivatives

The presence of chiral centers in 2-Amino-1-cyclohexyl-ethanol means it can exist as different stereoisomers. Determining the absolute configuration of these isomers, especially in their derivatives, is a critical aspect of its chemical analysis. Chiral 1,2-amino alcohols are important structural motifs in many biologically active compounds and are versatile in asymmetric synthesis. nih.gov

One prevalent method for determining the absolute configuration is through Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with a chiral solvating agent (CSA). For instance, the absolute configuration of novel vicinal amino alcohol derivatives has been successfully determined using this technique. nih.gov In a study on a 1,2-amino alcohol with axial chirality, ¹H NMR spectroscopy was employed with both enantiomers of Boc-β-phenylglycine (BPG) as the CSA. nih.gov The differing interactions between the enantiomers of the amino alcohol and the CSA lead to discernible differences in the chemical shifts of specific protons, allowing for the assignment of the absolute configuration. nih.gov According to the model used, for the enantiomer studied, the C(γ) hydrogens resonate at a higher field in the presence of (R)-BPG than with (S)-BPG, which indicates an Sₐ absolute configuration for the 1,2-amino alcohol derived from the basic hydrolysis of the second eluted enantiomer. nih.gov

Another powerful technique for the unambiguous determination of absolute configuration is single-crystal X-ray crystallography. wikipedia.org This method provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions and their spatial arrangement. wikipedia.org For example, the absolute structure of a derivative, (1S,2S)-2-(phenylselanyl)cyclohexyl (R)-2-methoxy-2-(1-naphthyl)propionate, was determined from the known configuration of the MαNP [2-methoxy-2-(1-naphthyl)-propionic] acid used in its synthesis, and confirmed by the refined Flack parameter. nih.gov

The development of chiral sensors for NMR has also advanced the field. A thiourea (B124793) derivative of 2-[(1R)-1-aminoethyl]phenol has been shown to be an effective chiral sensor for determining the absolute configuration of N-3,5-dinitrobenzoyl derivatives of amino acids. mdpi.comnih.gov This method relies on establishing a correlation between the relative positions of specific ¹H and ¹³C NMR resonances of the enantiomers in the presence of the chiral sensor. nih.gov

Applications in Organic Synthesis and Materials Science Research

Catalytic Applications and Ligand Development

The dual functionality of amino alcohols, containing both an amine and an alcohol group, allows them to act as effective ligands in catalysis. alfa-chemistry.com These groups can coordinate with transition metals to form stable chelate complexes, which are central to many catalytic processes. The chirality inherent in molecules like 2-Amino-1-cyclohexyl-ethanol is crucial for asymmetric synthesis, where the creation of a specific stereoisomer of a product is desired.

Use as Ligands in Asymmetric Catalysis

Chiral amino alcohols are a privileged class of ligands for a wide array of asymmetric catalytic reactions. Their ability to form stable complexes with transition metals facilitates stereochemical control. mdpi.com The nitrogen and oxygen atoms of the amino alcohol can bind to a metal center, creating a rigid chiral environment around the catalytic site. This conformation dictates the facial selectivity of the substrate's approach, leading to high enantioselectivity in the product. For example, chiral β-amino alcohols have been successfully employed as ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines, achieving high yields and significant enantiomeric excesses. mdpi.com The rigidity of the ligand's backbone, such as that provided by the cyclohexyl group in 2-Amino-1-cyclohexyl-ethanol, is often critical for achieving high levels of asymmetric induction. mdpi.com

Development of Chiral Auxiliaries for Enantioselective Transformations

1,2-amino alcohols and their derivatives are widely recognized for their role as chiral auxiliaries in asymmetric synthesis. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After the desired stereoselective transformation is complete, the auxiliary can be removed. For instance, chiral oxazolidinones derived from amino acids can be synthesized and used in reactions like asymmetric aldol (B89426) additions. youtube.com The bulky group on the chiral auxiliary (such as a cyclohexyl group) blocks one face of the enolate, forcing the electrophile to attack from the less hindered side, thus controlling the stereochemistry of the newly formed stereocenters. youtube.com

Role in Metal-Catalyzed Hydrogenation Reactions

Metal-catalyzed hydrogenation is a fundamental reaction in organic chemistry, and the use of chiral ligands allows for asymmetric versions of this process. Amino alcohol-based ligands are instrumental in the metal-catalyzed hydrogenation of prochiral ketones, imines, and olefins. For example, catalysts prepared from Rh(COD)₂BF₄ and C₂-symmetric ligands like (R)-BINAP are effective for the hydrogenation of β-amino ketones to produce syn-γ-amino alcohols with excellent diastereoselectivity. rsc.org Similarly, iridium complexes with α-substituted-amino acid amide ligands can catalyze the asymmetric transfer hydrogenation (ATH) of the same substrates to yield the anti-products. rsc.org

In reactions involving cyclohexyl-containing substrates, specialized catalysts are used for hydrogenation. The hydrogenation of cyclohexyl acetate (B1210297) to produce cyclohexanol (B46403) and ethanol (B145695) is a significant industrial process. rsc.orgrsc.org Research has shown that copper-based catalysts, such as Cu-Zr and Zn-promoted Cu/Al₂O₃, exhibit high conversion and selectivity in these reactions. rsc.orgrsc.org The addition of promoters like zinc can enhance the dispersion of copper particles and modify the electronic properties of the catalyst, leading to improved performance. rsc.org

Table 1: Performance of Various Catalysts in Hydrogenation Reactions

| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Source |

| Cu₂Zn₁.₂₅/Al₂O₃ | Cyclohexyl Acetate | Cyclohexanol, Ethanol | 93.9 | 97.1 (CHOL), 97.2 (EtOH) | rsc.org |

| Cu₃Zr₇-SG | Cyclohexyl Acetate | Cyclohexanol, Ethanol | 97.4 | 95.5 (CHOL), 96.3 (EtOH) | rsc.org |

| PILs-Cu(I) | Cyclohexyl Acetate | Cyclohexanol, Ethanol | 95.6 | 96.6 (CHOL), 97.0 (EtOH) | rsc.org |

| Rh-MoOx/SiO₂ | Various Amino Acids | Various Amino Alcohols | 90-94 (Yield) | High | researchgate.net |

| [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol | N-(diphenylphosphinyl)imines | Chiral Amines | High (Yield) | up to 82 (ee) | mdpi.com |

CHOL = Cyclohexanol; EtOH = Ethanol; ee = enantiomeric excess

Exploration of Transition Metal Complexes with Amino Alcohols in Asymmetric Synthesis

The versatility of amino alcohols as ligands extends to a broad spectrum of transition metals, including copper (Cu), cobalt (Co), zinc (Zn), nickel (Ni), ruthenium (Ru), and iridium (Ir). alfa-chemistry.commdpi.comrsc.org These metal-amino alcohol complexes are not limited to hydrogenation but can catalyze a diverse range of chemical transformations. mdpi.com The choice of metal and the specific structure of the amino alcohol ligand are critical factors that determine the catalytic activity and stereoselectivity of the reaction. mdpi.com For instance, nickel(II) complexes of Schiff bases derived from chiral ligands are used for the asymmetric synthesis of custom amino acids. nih.gov Copper-catalyzed reductive coupling using chiral ligands enables the enantioselective addition of N-substituted allyl groups to ketones, providing access to important chiral 1,2-amino alcohol building blocks. nih.gov These complexes are valued for their stability, availability, and the potential for infinite modification to suit specific synthetic needs. mdpi.com

Catalytic Isomerization involving Cyclohexyl-Containing Substrates

Catalytic isomerization is a key process in chemical manufacturing, such as the conversion of methylcyclopentane (B18539) to cyclohexane (B81311), a component of naphtha. wikipedia.org In the context of cyclohexyl-containing substrates, various catalytic reactions can involve isomerization. For example, the epoxidation of olefins using cyclohexyl hydroperoxide can be accompanied by side reactions, though the hydrolysis and isomerization of the resulting epoxide are often found to be negligible under specific conditions. uu.nl In Friedel-Crafts alkylation reactions of benzene (B151609) with cyclohexene (B86901) to produce cyclohexylbenzene, molecular sieve catalysts like USY-HPW have been developed to achieve very high conversion rates, indicating the precise control over the reaction pathway and minimization of isomerization or other side reactions. researchgate.net The stability of the six-membered cyclohexane ring, which preferentially adopts a stable chair conformation, makes it relatively unreactive compared to other cyclic structures, but its derivatives can undergo specific catalyzed transformations. wikipedia.org

Role as a Crucial Building Block in Complex Molecule Construction

The 1,2-amino alcohol structural motif is a ubiquitous feature in a vast number of natural products and FDA-approved drugs. nih.gov This makes chiral amino alcohols like 2-Amino-1-cyclohexyl-ethanol highly valuable as building blocks for the synthesis of more complex, biologically active molecules. acs.orgnih.gov Their bifunctional nature allows for diverse synthetic manipulations.

For example, they are key starting materials for the synthesis of other valuable compounds. A mechanochemical method has been developed for the asymmetric cross-dehydrogenative coupling of glycine (B1666218) esters with ketones, using a chiral amine catalyst, to produce α-alkyl α-amino acid derivatives. rsc.org This process is notably used to synthesize the unnatural amino acid L-cyclohexylglycine, which is a key intermediate in the production of the antiviral drug telaprevir. rsc.org Furthermore, copper-catalyzed protocols have been developed for the synthesis of γ-amino alcohols, which are precursors to a variety of heterocyclic products like 1,4-oxazepanes. acs.org The use of 2-Amino-1-cyclohexyl-ethanol and related structures as synthons provides a direct and stereocontrolled route to these complex molecular architectures.

Applications within Materials Science Research

Beyond organic synthesis, the structural features of 2-Amino-1-cyclohexyl-ethanol and its derivatives lend themselves to applications in materials science, particularly as structure-directing agents (SDAs) in the synthesis of crystalline materials like zeolites. Research has shown that computationally designed molecules containing a hydroxyl-cyclohexyl moiety, such as 1-methyl-1-(4-hydroxycyclohexyl)-piperidin-1-ium, can act as effective SDAs. rsc.org The hydroxyl group on the cyclohexane ring is capable of forming hydrogen bonds within the synthesis gel, creating a supramolecular assembly that templates the formation of the zeolite's porous framework. rsc.org These hydrogen bonds provide additional stabilization energy to the SDA-zeolite assembly, facilitating the crystallization of specific zeolite structures. rsc.org This suggests that 2-Amino-1-cyclohexyl-ethanol, or its N-alkylated derivatives, could be employed in a similar capacity to direct the synthesis of novel zeolitic materials with tailored pore architectures.

Potential Roles in Novel Material Development

The potential for 2-Amino-1-cyclohexyl-ethanol and its derivatives in the development of novel materials stems from the specific functionalities inherent in its structure. The presence of both a hydrogen-bond donor (hydroxyl group) and a hydrogen-bond acceptor/donor (amino group) allows for the formation of directed, non-covalent interactions. These interactions are fundamental in the self-assembly of supramolecular structures and the templating of porous materials.